molecular formula C12H13BrClN3O2 B8039991 6-Bromo-3-morpholin-4-ylquinazolin-4-one;hydrochloride

6-Bromo-3-morpholin-4-ylquinazolin-4-one;hydrochloride

Cat. No.: B8039991
M. Wt: 346.61 g/mol
InChI Key: MFAWWVGPZVFQKT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Amino-5-(benzoyloxymethyl)-1,2,4-triazol-3-yl]methyl benzoate typically involves the reaction of 4-amino-1,2,4-triazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[4-Amino-5-(benzoyloxymethyl)-1,2,4-triazol-3-yl]methyl benzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted triazoles.

Scientific Research Applications

Chemistry

In chemistry, [4-Amino-5-(benzoyloxymethyl)-1,2,4-triazol-3-yl]methyl benzoate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel compounds with potential biological activities.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in metabolic pathways, making it a candidate for drug development.

Medicine

In medicine, [4-Amino-5-(benzoyloxymethyl)-1,2,4-triazol-3-yl]methyl benzoate is being investigated for its potential therapeutic effects. It has shown activity against certain types of cancer cells and is being explored as a potential anticancer agent.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. It is also used in the formulation of specialty chemicals for various applications.

Mechanism of Action

The mechanism of action of [4-Amino-5-(benzoyloxymethyl)-1,2,4-triazol-3-yl]methyl benzoate involves its interaction with specific molecular targets. It binds to the active site of enzymes, inhibiting their activity and disrupting metabolic pathways. This inhibition can lead to the suppression of cell growth and proliferation, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • [4-Amino-1,2,4-triazole]
  • [5-(Benzoyloxymethyl)-1,2,4-triazole]
  • [Methyl benzoate]

Uniqueness

Compared to similar compounds, [4-Amino-5-(benzoyloxymethyl)-1,2,4-triazol-3-yl]methyl benzoate stands out due to its unique combination of functional groups. This combination allows it to interact with a broader range of molecular targets, enhancing its potential biological activity and applications.

Properties

IUPAC Name

6-bromo-3-morpholin-4-ylquinazolin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O2.ClH/c13-9-1-2-11-10(7-9)12(17)16(8-14-11)15-3-5-18-6-4-15;/h1-2,7-8H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAWWVGPZVFQKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1N2C=NC3=C(C2=O)C=C(C=C3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1N2C=NC3=C(C2=O)C=C(C=C3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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